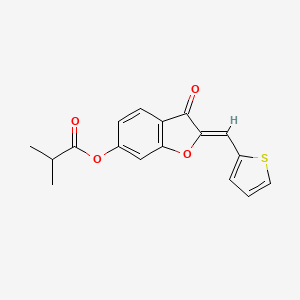

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

CAS No.: 622823-62-5

Cat. No.: VC4299550

Molecular Formula: C17H14O4S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 622823-62-5 |

|---|---|

| Molecular Formula | C17H14O4S |

| Molecular Weight | 314.36 |

| IUPAC Name | [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate |

| Standard InChI | InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9- |

| Standard InChI Key | AFIIIWWMMLMPKG-DHDCSXOGSA-N |

| SMILES | CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |

Introduction

Synthetic Approaches

Compounds like this are typically synthesized through multi-step organic reactions:

-

Formation of the Benzofuran Core: This step may involve cyclization reactions using precursors like salicylaldehydes or phenols.

-

Introduction of the Thiophene Group: A Knoevenagel condensation reaction can be used to attach the thiophene moiety to the benzofuran core.

-

Esterification: The isobutyrate group is introduced via esterification, possibly using isobutyric acid or its derivatives.

Potential Applications

Based on its structure, this compound may exhibit biological activities:

-

Antimicrobial Activity: Thiophene derivatives are known for antibacterial and antifungal properties.

-

Antioxidant Properties: Benzofuran derivatives often have radical-scavenging potential.

-

Pharmacological Research: The combination of heterocyclic systems (benzofuran and thiophene) makes it a candidate for drug discovery, particularly in anti-inflammatory or anticancer studies.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are commonly employed:

-

NMR Spectroscopy: Proton (H) and carbon (C) NMR to identify chemical shifts corresponding to aromatic and ester groups.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify functional groups like esters (C=O stretching) and aromatic rings.

Research Insights

Although specific studies on this compound are unavailable in the provided search results, similar compounds have been investigated for:

-

Docking studies targeting enzymes like 5-lipoxygenase (5-LOX) for anti-inflammatory effects.

-

Structure-activity relationship (SAR) studies to optimize pharmacological properties.

Hypothetical Data Table

| Property | Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | ~302 g/mol |

| Solubility | Likely soluble in organic solvents |

| Potential Bioactivity | Antimicrobial, antioxidant, anti-inflammatory |

If you have access to more specific experimental data or references, further insights into its synthesis, biological evaluation, or applications can be provided.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume